P-(3-bromophenyl)phosphonous bis(dimethylamide)
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Overview
Description
P-(3-bromophenyl)phosphonous bis(dimethylamide) is a chemical compound characterized by a bromophenyl group attached to a phosphonous bis(dimethylamide) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-(3-bromophenyl)phosphonous bis(dimethylamide) typically involves the reaction of 3-bromophenylphosphonic acid with dimethylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction mixture is heated to a specific temperature, often around 50-70°C, to facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of P-(3-bromophenyl)phosphonous bis(dimethylamide) may involve continuous flow reactors or batch processes, depending on the scale and desired purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: P-(3-bromophenyl)phosphonous bis(dimethylamide) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of P-(3-bromophenyl)phosphonous bis(dimethylamide).
Scientific Research Applications
P-(3-bromophenyl)phosphonous bis(dimethylamide) has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.
Industry: Use in the manufacture of agrochemicals, pharmaceuticals, and dyestuffs due to its chemical properties.
Mechanism of Action
The mechanism by which P-(3-bromophenyl)phosphonous bis(dimethylamide) exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
P-(3-bromophenyl)phosphonous bis(dimethylamide) can be compared with other similar compounds, such as P-(4-bromophenyl)phosphonous bis(dimethylamide) and P-(2-bromophenyl)phosphonous bis(dimethylamide). These compounds differ in the position of the bromine atom on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of P-(3-bromophenyl)phosphonous bis(dimethylamide) lies in its specific structural features and the resulting properties.
Properties
IUPAC Name |
N-[(3-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-7-5-6-9(11)8-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPFKSLZDWTIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C1=CC(=CC=C1)Br)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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